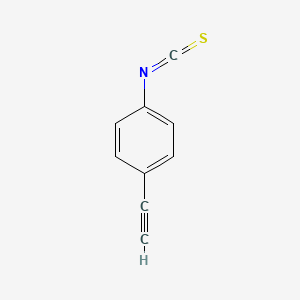

1-ethynyl-4-isothiocyanatobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-4-isothiocyanatobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NS/c1-2-8-3-5-9(6-4-8)10-7-11/h1,3-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBMGMWVULVCDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Aryl Isothiocyanates in Chemical Synthesis and Biological Systems

Aryl isothiocyanates are a class of organic compounds characterized by the -N=C=S functional group attached to an aromatic ring. Their significance is twofold, spanning both their utility as versatile intermediates in chemical synthesis and their diverse activities in biological contexts. rsc.org

In synthetic chemistry, the isothiocyanate group is a valuable precursor for a wide array of transformations. rsc.org It readily reacts with nucleophiles such as amines, alcohols, and thiols, providing access to more complex molecules like thioureas, thiocarbamates, and dithiocarbamates. A variety of methods have been developed for their synthesis, often starting from primary amines. nih.govorganic-chemistry.org These methods range from classic reactions involving dithiocarbamate (B8719985) salts to more recent advancements using photocatalysis or electrochemistry. nih.govorganic-chemistry.org

Biologically, isothiocyanates are recognized for a spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.org This has drawn significant attention from both biologists and chemists, keen to understand and exploit these characteristics. rsc.org For instance, novel cis-3-aroyl-thiourea-β-lactams, synthesized from aroyl isothiocyanates, have demonstrated notable antibacterial and antifungal properties. rsc.org

| Synthetic Method for Isothiocyanates | Starting Material | Key Features | Reference |

| Decomposition of Dithiocarbamate Salts | Primary Amines | Most commonly used method; can be mediated by agents like tosyl chloride. | nih.govorganic-chemistry.org |

| Tandem Staudinger/Aza-Wittig Reaction | - | Produces alkyl, aryl, and sugar isothiocyanates with excellent yields. | nih.gov |

| From Hydroximoyl Chlorides | Hydroximoyl Chlorides | Efficient for alkyl and aryl isothiocyanates; simple workup, no purification needed. | nih.gov |

| Microwave-Assisted Synthesis | - | Extremely fast, producing aromatic and aliphatic isothiocyanates in minutes. | nih.gov |

| Photocatalyzed Reaction | Amines & Carbon Disulfide | Mild reaction conditions, provides good yields for aliphatic and aromatic isothiocyanates. | organic-chemistry.org |

Role of Terminal Alkynes in Bioorthogonal Chemistry and Modular Synthesis

Terminal alkynes, defined by a carbon-carbon triple bond at the end of a molecular chain, are a cornerstone of modern chemical biology and modular synthesis. nih.govyoutube.com Their utility stems from the unique reactivity of the alkyne group, which allows it to participate in highly specific reactions that can proceed in complex biological environments without interfering with native biochemical processes—a concept known as bioorthogonal chemistry. nih.gov

The most prominent bioorthogonal reaction involving a terminal alkyne is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click" reaction. nih.govnih.gov This reaction forms a stable triazole linkage between an alkyne-functionalized molecule and an azide-tagged partner. nih.gov The small size and relative inertness of the alkyne group make it an ideal "chemical reporter" that can be incorporated into biomolecules through cellular biosynthetic pathways. nih.govberkeley.edu Once incorporated, the alkyne serves as a handle for attaching probes, such as fluorescent dyes or affinity tags, enabling the visualization, quantification, and functional analysis of the target biomolecule. nih.gov

In modular synthesis, the alkyne's ability to form robust covalent bonds through reactions like CuAAC makes it an invaluable tool for linking different molecular fragments to create complex structures. nih.gov This "building block" approach is fundamental to creating libraries of compounds for drug discovery and developing advanced materials.

| Property | Value/Description |

| IUPAC Name | 1-ethynyl-4-isothiocyanatobenzene |

| Molecular Formula | C₉H₅NS |

| InChI Key | LPBMGMWVULVCDA-UHFFFAOYSA-N |

| Monoisotopic Mass | 159.01427 Da |

| Predicted XlogP | 3.8 |

| Data sourced from PubChem. uni.lu |

Conceptual Framework for Investigating Bifunctional Molecules in Chemical Biology

Bifunctional molecules are compounds designed with two distinct functional moieties, enabling them to interact with two different targets or to induce a specific interaction between two molecules. nih.govresearchgate.net This "two heads are better than one" approach has led to powerful new strategies in chemical genetics and cell biology. nih.govresearchgate.net The core concept is often described as "induced proximity," where the small molecule acts as a bridge or a "molecular glue" to bring two proteins together, triggering a desired biological event. researchgate.netnih.gov

Several classes of bifunctional molecules exemplify this framework:

Chemical Inducers of Dimerization (CIDs): These are small molecules that can specifically cause the dimerization of two protein molecules. acs.org Early examples were based on natural products like rapamycin (B549165) and FK506, which could recruit two different proteins to form a ternary complex. nih.govacs.org

Proteolysis Targeting Chimeric Molecules (PROTACs): PROTACs are heterobifunctional molecules designed to induce the degradation of a specific target protein. nih.govacs.org One end of the PROTAC binds to the protein of interest, while the other end recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for destruction by the cell's proteasome. nih.govacs.org

Other Modalities: The concept extends beyond protein degradation. Bifunctional molecules are being developed to recruit enzymes that introduce or remove post-translational modifications, such as phosphorylation or dephosphorylation, thereby altering a protein's activity. nih.govacs.org

The design of these molecules is modular, typically consisting of two "warhead" ligands connected by a chemical linker. researchgate.net The nature and length of the linker are critical, as they influence the molecule's physicochemical properties and its ability to effectively bridge the two target proteins. researchgate.net

Overview of Current Research Trajectories for Aryl Isothiocyanate Alkyne Hybrids

Advanced Synthetic Routes to this compound

The transformation of the amino group in 4-ethynylaniline (B84093) to an isothiocyanate functionality is a critical step in the synthesis of the target molecule. Several reagents and protocols have been developed for this conversion, each with its own set of advantages and reaction conditions.

Conversion of Ethynylaniline to Isothiocyanate Functionality

Thiophosgene (B130339) (CSCl₂) is a highly reactive and effective reagent for the synthesis of isothiocyanates from primary amines. wikipedia.orgresearchgate.net The reaction involves the nucleophilic attack of the amino group of 4-ethynylaniline on the electrophilic carbon of thiophosgene, followed by the elimination of two molecules of hydrogen chloride to yield this compound. wikipedia.orgnih.gov

This method is often carried out in the presence of a base, such as triethylamine (B128534) or calcium carbonate, to neutralize the HCl byproduct. researchgate.net While effective, the high toxicity and hazardous nature of thiophosgene necessitate careful handling and the use of specialized equipment. wikipedia.orgyoutube.com

Reaction Scheme: Thiophosgene-Mediated Synthesis

A safer and more convenient alternative to thiophosgene is 1,1′-thiocarbonyldiimidazole (TCDI). wikipedia.org TCDI is a stable, crystalline solid that reacts with primary amines under mild conditions to form isothiocyanates. wikipedia.orgrsc.org The reaction proceeds through the formation of an intermediate thiocarbamoyl-imidazole, which then eliminates imidazole (B134444) to furnish the isothiocyanate. wikipedia.org

This protocol offers several advantages, including the avoidance of highly toxic reagents and the formation of easily separable byproducts. wikipedia.orgrsc.org A general procedure involves reacting the amine with TCDI in a suitable solvent, such as dichloromethane, at room temperature. rsc.orgnih.gov

Reaction Scheme: TCDI-Based Synthesis

Beyond thiophosgene and TCDI, a variety of other reagents have been explored for the conversion of primary amines to isothiocyanates. Many of these methods involve the in-situ generation of a dithiocarbamate (B8719985) salt, followed by treatment with a desulfurizing agent. nih.gov

Some notable alternative reagents include:

Carbon disulfide (CS₂) in combination with a desulfurizing agent like lead nitrate, ethyl chloroformate, or tosyl chloride. nih.govorganic-chemistry.org

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) can facilitate the desulfurization of dithiocarbamates, offering a method with volatile byproducts that are easily removed. cbijournal.com

2,4,6-trichloro-1,3,5-triazine (TCT) has been used to convert N-phenyl dithiocarbamate to phenyl isothiocyanate in good yield. cbijournal.com

These methods often provide milder reaction conditions and can be more suitable for substrates with sensitive functional groups. nih.govcbijournal.com

Synthesis of Key Ethynylaniline Precursors

The availability of 4-ethynylaniline is paramount for the synthesis of this compound. Cross-coupling reactions have emerged as powerful tools for the construction of the aryl-alkyne bond present in this precursor.

Cross-Coupling Strategies for Aryl Alkynes

The Sonogashira coupling reaction is a widely employed and efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgyoutube.com

In the context of synthesizing 4-ethynylaniline, a common approach involves the coupling of a protected acetylene, such as trimethylsilylacetylene, with a 4-haloaniline derivative (e.g., 4-iodoaniline (B139537) or 4-bromoaniline). The protecting group is subsequently removed to yield the terminal alkyne. wikipedia.org

Reaction Scheme: Sonogashira Coupling for 4-Ethynylaniline Synthesis

The reaction conditions for Sonogashira coupling are generally mild, often proceeding at room temperature. wikipedia.org The choice of palladium catalyst, ligand, base, and solvent can be optimized to achieve high yields. organic-chemistry.org

Table of Research Findings for Sonogashira Coupling

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield | Reference |

| 4-Iodoaniline | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Triethylamine | THF | High | |

| 4-Bromoaniline | Acetylene gas | Pd(PPh₃)₂Cl₂/CuI | Amine | Not specified | Good | youtube.com |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Not specified | Not specified | Not specified | Not specified | wikipedia.org |

Functional Group Interconversions for Aniline (B41778) Derivatives

The conversion of the primary amino group of an aniline derivative, such as 4-ethynylaniline, into an isothiocyanate is a critical step in the synthesis of the target compound. Several methods have been developed for this transformation, primarily focusing on the reaction of the amine with a thiocarbonyl source. chemrxiv.org

One of the most traditional and widely used reagents for this conversion is thiophosgene (CSCl₂). researchgate.net The reaction involves the nucleophilic attack of the primary amine onto the electrophilic carbon of thiophosgene, followed by the elimination of two molecules of hydrogen chloride to yield the isothiocyanate. While effective, this method requires careful handling due to the high toxicity and volatility of thiophosgene. google.com

An alternative and often preferred strategy involves the use of carbon disulfide (CS₂). researchgate.net In this two-step, one-pot process, the aniline derivative is first reacted with carbon disulfide in the presence of a base, such as triethylamine or aqueous ammonia, to form an intermediate dithiocarbamate salt. google.comresearchgate.net This intermediate is then treated with a desulfurylation agent to induce the elimination of hydrogen sulfide (B99878) and form the final isothiocyanate product. researchgate.net Common reagents for this second step include heavy metal salts (e.g., lead or mercury salts), phosgene, or ethyl chloroformate. researchgate.netgoogle.com More modern and environmentally benign desulfurylation reagents like cyanuric chloride have also been developed to improve the sustainability of this process. researchgate.net

A less common but viable method is the replacement reaction using a pre-existing isothiocyanate, such as phenyl isothiocyanate. researchgate.net This method is particularly useful for amines linked to secondary or tertiary carbons and proceeds under mild conditions, offering advantages of low toxicity and cost. researchgate.net The choice of method often depends on the substrate's reactivity, scale of the reaction, and safety considerations. chemrxiv.org

Optimization of Reaction Conditions and Yields in Scaled-Up Syntheses

Catalyst Systems and Ligand Optimization

The efficiency of the Sonogashira coupling is highly dependent on the choice of the palladium catalyst and its associated ligands. libretexts.orgacs.org The classic catalyst system employs a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(PPh₃)₂Cl₂, in conjunction with a copper(I) co-catalyst, typically CuI. psu.edu The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. acs.org

However, the presence of copper can lead to the undesirable homocoupling of the alkyne (Glaser coupling), necessitating strictly anaerobic conditions. wikipedia.org This has driven the development of copper-free Sonogashira protocols. In these systems, the choice of ligand is even more critical. Bulky, electron-rich phosphine (B1218219) ligands can enhance catalyst activity and stability, enabling the efficient coupling of less reactive aryl chlorides. organic-chemistry.orglibretexts.org

N-Heterocyclic carbenes (NHCs) have emerged as highly effective alternatives to phosphine ligands, offering greater stability and catalytic activity. libretexts.org Palladium-NHC complexes can catalyze Sonogashira reactions of aryl bromides and even chlorides with good yields. libretexts.org Furthermore, nitrogen-based ligands, such as dipyridyl or hydrazone ligands, have been successfully employed, sometimes allowing the reaction to proceed under milder conditions or with lower catalyst loadings. wikipedia.orgorganic-chemistry.org

Table 1: Comparison of Catalyst Systems in Sonogashira Coupling

| Catalyst System | Ligand Type | Typical Substrates | Key Advantages | Key Disadvantages |

| Pd/Cu Co-catalyzed | Phosphines (e.g., PPh₃) | Aryl iodides, bromides | Well-established, versatile psu.edu | Requires inert atmosphere, alkyne homocoupling wikipedia.org |

| Copper-Free | Bulky Phosphines | Aryl iodides, bromides, chlorides | Avoids homocoupling, broader substrate scope organic-chemistry.orglibretexts.org | May require higher temperatures or specific bases |

| Palladium-NHC | N-Heterocyclic Carbenes | Aryl bromides, chlorides | High stability and activity, good for challenging substrates libretexts.org | Ligand synthesis can be more complex |

| Palladium-Nitrogen | Dipyridyl, Hydrazones | Aryl iodides, bromides | Mild reaction conditions, low catalyst loadings possible wikipedia.orgorganic-chemistry.org | May have lower turnover numbers than NHC systems |

Solvent Effects and Reaction Kinetics

The choice of solvent significantly influences the rate, yield, and selectivity of Sonogashira coupling reactions. lucp.netnumberanalytics.com The solvent must effectively dissolve the diverse components of the reaction mixture, including the potentially lipophilic aryl halide, the palladium-ligand complex, the alkyne, and the base. lucp.net

Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used because they can stabilize charged intermediates in the catalytic cycle, potentially increasing the reaction rate. organic-chemistry.orgnumberanalytics.com However, in some cases, non-polar solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF) provide better yields, particularly when side reactions are problematic in more polar media. lucp.netnumberanalytics.com For instance, a study on a copper-free Sonogashira coupling found that toluene gave a 70% yield compared to only 20% in DMF. lucp.net Amine bases, such as triethylamine or diethylamine, can often serve as both the base and the solvent, which is a common condition for these reactions. wikipedia.org

Reaction kinetics are heavily influenced by temperature, reactant concentration, and the chosen catalyst system. numberanalytics.comresearchgate.net An increase in temperature generally accelerates the reaction, but can also promote catalyst decomposition and the formation of byproducts. numberanalytics.com Optimization studies have shown that for a given system, there is an optimal temperature that balances reaction rate and yield. For example, in one carbonylative Sonogashira coupling, increasing the temperature from 80 °C to 120 °C dramatically increased the yield from 10% to 91%. researchgate.net The concentration of reactants must also be carefully controlled; while higher concentrations can speed up the reaction, they may also increase the rate of side reactions. numberanalytics.com

Table 2: Influence of Solvent on Sonogashira Coupling Yields

| Solvent | Type | Dielectric Constant (Approx.) | Typical Observations | Reference |

| Toluene | Non-polar | 2.4 | Often preferred for copper-free systems; can minimize side products. | lucp.netnumberanalytics.com |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Commonly used, good for substrates with moderate polarity. | numberanalytics.comresearchgate.net |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Can accelerate reactions by stabilizing ionic intermediates, but may promote side reactions. | lucp.netnumberanalytics.com |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Effective for challenging substrates due to high polarity; identified as preferred in some systems. | organic-chemistry.orgnumberanalytics.com |

| Triethylamine (Et₃N) | Amine/Base | 2.4 | Often used as both a base and solvent, especially in classic Sonogashira conditions. | wikipedia.orgresearchgate.net |

Purification Methodologies for Research Applications

Achieving high purity of the final product, this compound, is essential for its use in research applications. The purification strategy must address impurities from both the Sonogashira coupling step and the isothiocyanate formation step.

Following the Sonogashira reaction, common purification techniques include aqueous workup to remove the base and any inorganic salts, followed by column chromatography on silica (B1680970) gel. The choice of eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) is determined by the polarity of the product, in this case, 4-ethynylaniline.

After conversion to the isothiocyanate, further purification is typically required. A common industrial method involves washing the crude product with a dilute acid solution (e.g., hydrochloric acid) to remove any unreacted amine precursor. epo.org This is followed by washing with brine until the organic phase is neutral. epo.org For laboratory-scale purification, column chromatography is again a standard method. However, isothiocyanates can sometimes be unstable on silica gel.

An alternative or subsequent purification step is distillation, particularly reduced-pressure distillation, which is effective for removing non-volatile impurities. epo.org For highly pure compounds required for sensitive applications, a final rectification (fractional distillation under vacuum) step can be employed to separate the target compound from closely related impurities. epo.org In specific research contexts, techniques like high-speed counter-current chromatography (HSCCC) have been shown to yield very high purity (e.g., >97%) for certain isothiocyanates. mdpi.com

Reactivity of the Isothiocyanate Moiety

The isothiocyanate group (–N=C=S) is an electrophilic moiety that readily reacts with various nucleophiles. uobabylon.edu.iqchemrxiv.org Its reactivity is central to the initial conjugation step in many applications, allowing for the stable attachment of the ethynyl-phenyl core to a substrate of interest.

The reaction between an isothiocyanate and a primary amine is a well-established method for the formation of a stable thiourea (B124793) linkage. nih.gov This reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the central carbon atom of the isothiocyanate group. organic-chemistry.orgresearchgate.net The process is generally efficient and can be performed under mild conditions, often by simply mixing the reactants. nih.gov For this compound, this reaction provides a straightforward method to conjugate it with molecules containing primary amine functionalities, such as amino-modified surfaces, polymers, or the N-terminus of peptides. uobabylon.edu.iq The reaction is typically atom-economic and can proceed efficiently at ambient temperatures. organic-chemistry.org

Table 1: Examples of Thiourea Derivatives from this compound

| Primary Amine Reactant | Resulting Thiourea Product |

|---|---|

| Aniline | 1-(4-Ethynylphenyl)-3-phenylthiourea |

| Benzylamine | 1-Benzyl-3-(4-ethynylphenyl)thiourea |

| n-Butylamine | 1-Butyl-3-(4-ethynylphenyl)thiourea |

| Amino-PEG | PEG-ylated 1-(4-Ethynylphenyl)thiourea |

Isothiocyanates exhibit a strong affinity for thiol groups (–SH), such as those found in the amino acid cysteine. uobabylon.edu.iq This reactivity allows for the conjugation of this compound to thiol-containing biomolecules. The reaction involves the nucleophilic addition of the thiol to the isothiocyanate, forming a dithiocarbamate linkage. This strategy is particularly relevant for modifying peptides and proteins at specific cysteine residues. The thiol-ene reaction, a light-mediated process, is another advanced strategy for forming stable thioether linkages, highlighting the versatility of thiol chemistry in bioconjugation. nih.govrsc.org While distinct from the isothiocyanate-thiol reaction, it underscores the importance of thiol groups as handles for biomolecular modification.

The isothiocyanate group of this compound can be used for the chemo- and regioselective modification of proteins and peptides. Phenyl isothiocyanate is famously used in Edman degradation to react specifically with the N-terminal α-amino group of a peptide under controlled conditions. uobabylon.edu.iqchemrxiv.org This principle allows this compound to be selectively attached to the N-terminus of a protein or peptide.

Furthermore, under different pH conditions, the isothiocyanate can react with the ε-amino group of lysine (B10760008) residues. By controlling the reaction parameters, a degree of selectivity for specific sites on a protein can be achieved. This chemoselectivity is crucial as it allows for the introduction of the ethynyl (B1212043) handle at a predetermined location on a biomolecule, preserving its native structure and function elsewhere. nih.gov This targeted modification enables the subsequent attachment of other molecules via the ethynyl group in a site-specific manner. nih.gov

Reactivity of the Ethynyl Moiety: Click Chemistry Applications

The terminal ethynyl (alkyne) group is the second reactive handle on this compound. This group is relatively stable and does not typically react with the biological functional groups targeted by the isothiocyanate moiety, demonstrating the orthogonal nature of the molecule's reactivity. Its primary role is to participate in highly efficient and specific "click" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). glenresearch.com

The CuAAC is a premier click chemistry reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide. rsc.orgnih.gov This reaction is characterized by its high yields, mild reaction conditions, tolerance of a wide range of functional groups, and bio-orthogonality, as neither terminal alkynes nor azides are commonly found in natural biological systems. glenresearch.com The reaction mechanism involves the coordination of copper(I) to the alkyne, which facilitates the cycloaddition with the azide. nih.gov The resulting triazole linkage is exceptionally stable, making it an ideal covalent connection in bioconjugation and materials science. nih.gov The CuAAC reaction involving this compound (after its initial conjugation via the isothiocyanate group) allows for the attachment of any azide-modified molecule, such as fluorescent dyes, imaging agents, or other biomolecules. nih.gov

The success of the CuAAC reaction hinges on maintaining the copper catalyst in its active Cu(I) oxidation state. nih.gov Since Cu(I) can be unstable in aqueous and aerobic environments, the reaction is often performed using a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ. nih.gov

The use of chelating ligands is critical for both accelerating the reaction and protecting the components of the reaction mixture. nih.gov Ligands stabilize the Cu(I) catalyst, preventing its oxidation and disproportionation, which enhances catalytic efficiency. glenresearch.com Furthermore, in bioconjugation, ligands can prevent copper ions from causing damage to sensitive biomolecules like DNA or proteins. glenresearch.comnih.gov The choice of ligand can significantly impact reaction rates and outcomes depending on the solvent and substrates. nih.gov

Table 2: Common Ligands for CuAAC and Their Effects

| Ligand | Key Characteristics and Advantages | Recommended Conditions |

|---|---|---|

| Tris(benzyltriazolylmethyl)amine (TBTA) | One of the first highly effective ligands. Protects Cu(I) from oxidation and is particularly useful in protecting DNA from copper-induced cleavage. glenresearch.com | Organic solvents or mixed aqueous/organic systems. |

| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Highly water-soluble ligand. Considered superior for many bioconjugations in purely aqueous environments. nih.gov | Aqueous buffers, ideal for protein and nucleic acid labeling. nih.gov |

| Bathophenanthroline sulfonates (BPS) | Water-soluble ligand that forms a stable Cu(I) complex. Optimized protocols can minimize protein damage. nih.gov | Aqueous bioconjugation; requires careful handling due to catalyst's oxygen sensitivity. nih.gov |

| Benzimidazole-based ligands | Shown to be superior catalysts under low catalyst loading and high substrate concentrations. nih.gov | Effective in organic solvents like DMSO, but can be inhibitory in aqueous conditions at high ligand-to-copper ratios. nih.gov |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Mechanistic Studies of CuAAC with Aryl Alkynes

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its efficiency and broad applicability. beilstein-journals.orgnih.gov However, the precise mechanism of this reaction, particularly with aryl alkynes like this compound, has been a subject of extensive investigation and debate. beilstein-journals.orgnih.gov While initially thought to proceed through a mononuclear copper species, a growing body of experimental and computational evidence now points towards a dinuclear copper mechanism as the most likely pathway. nih.gov

The catalytic cycle is generally understood to begin with the formation of a copper(I) acetylide complex. acs.org This step is crucial and can be influenced by the pKa of the terminal alkyne. nih.gov For aryl alkynes, the acidity of the acetylenic proton is a key factor. The presence of an electron-withdrawing group, such as the isothiocyanate group in this compound, can influence the ease of this deprotonation step.

Following the formation of the copper acetylide, the currently accepted mechanism involves the coordination of a second copper(I) ion, forming a dinuclear copper acetylide intermediate. nih.govacs.org This dicopper species is believed to be the active catalytic entity that then coordinates with the azide. acs.org The subsequent cycloaddition is a stepwise process, involving the formation of a six-membered copper-containing intermediate before the final triazole ring is formed and the copper catalyst is regenerated. nih.gov

Quantum mechanical studies, such as those using B3LYP/6-311+G(d,p), have been instrumental in elucidating the energetics of this process. nih.govsigmaaldrich.com These calculations have shown that the copper catalyst significantly lowers the activation barrier compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, transforming a concerted reaction into a stepwise one. nih.gov The pre-reactive complexation, where the azide's nitrogen atom coordinates with the copper of the acetylide, orients the reactants favorably for the subsequent cycloaddition. nih.gov

| Mechanistic Aspect | Key Findings | Supporting Evidence |

| Catalytically Active Species | Predominantly dinuclear copper(I) acetylide complexes. nih.govacs.org | Experimental and computational studies. beilstein-journals.orgnih.govnih.gov |

| Initial Step | Formation of a copper(I) acetylide complex. acs.orgnih.gov | pKa of the alkyne influences this step. nih.gov |

| Reaction Pathway | Stepwise cycloaddition via a six-membered copper-containing intermediate. nih.gov | Quantum mechanical calculations (B3LYP/6-311+G(d,p)). nih.govsigmaaldrich.com |

| Role of Copper Catalyst | Lowers activation energy and facilitates regioselective formation of 1,4-disubstituted triazoles. nih.gov | Comparison with uncatalyzed reaction. nih.gov |

| Ligand Effects | Ligands influence catalyst solubility, stability, and reactivity. beilstein-journals.orgacs.org | Studies with various ligand systems, including NHCs. acs.org |

Bioorthogonal Aspects of CuAAC in Complex Systems

The application of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in biological systems, a field known as bioorthogonal chemistry, has revolutionized the study of biomolecules in their native environments. ed.ac.ukmdpi.com This is largely due to the fact that the azide and alkyne functional groups are generally absent from and non-reactive with most biological molecules, ensuring that the reaction is highly specific. mdpi.comnih.gov The resulting 1,4-disubstituted triazole linkage is also exceptionally stable under physiological conditions. ed.ac.uk

However, a significant challenge for in vivo applications of CuAAC has been the cytotoxicity associated with copper ions. ed.ac.ukresearchgate.net To address this, much research has focused on developing strategies to minimize copper-induced toxicity while maintaining high reaction efficiency. researchgate.net These strategies include the use of copper-chelating ligands and the development of heterogeneous copper catalysts. ed.ac.ukresearchgate.net These approaches aim to sequester the copper ions, preventing them from causing cellular damage while still allowing them to participate in the catalytic cycle. ed.ac.ukresearchgate.net

The modularity of the CuAAC reaction is a major advantage in complex systems. nih.gov A single biomolecule tagged with an alkyne, such as a protein incorporating an amino acid analog of this compound, can be reacted with a variety of azide-containing reporter molecules, such as fluorophores or biotin, without the need for re-engineering the entire system for each application. nih.gov This has been particularly beneficial in fields like activity-based protein profiling (ABPP), where small alkyne or azide tags replace bulky reporter groups, leading to improved cell permeability of the probes. mdpi.comnih.gov

The efficiency and selectivity of CuAAC have enabled a wide range of applications in complex biological milieu, including:

Bioconjugation: Labeling and modifying proteins, nucleic acids, and polysaccharides. nih.gov

In situ synthesis: Generating biologically active molecules, such as anticancer agents, from non-toxic precursors directly within a biological system. ed.ac.uk

Imaging: Visualizing the subcellular localization of active enzymes. nih.gov

Proteomics: Identifying and quantifying proteins in complex mixtures. nih.gov

| Aspect | Description | Significance in Complex Systems |

| Bioorthogonality | The azide and alkyne groups are non-native and unreactive with biological functionalities. mdpi.comnih.gov | Enables highly specific labeling of target biomolecules with minimal side reactions. mdpi.comnih.gov |

| Copper Toxicity | Free copper ions can be toxic to living cells. ed.ac.ukresearchgate.net | Development of chelating ligands and heterogeneous catalysts to mitigate toxicity. ed.ac.ukresearchgate.net |

| Modularity | A single tagged biomolecule can be conjugated with various reporter molecules. nih.gov | Facilitates diverse applications without extensive re-synthesis. nih.gov |

| Applications | Bioconjugation, in situ synthesis, imaging, and proteomics. ed.ac.uknih.govnih.gov | Provides powerful tools for studying biological processes in their native context. ed.ac.uknih.govnih.gov |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Cyclooctynes

Strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful alternative to CuAAC, particularly for applications in living systems where the toxicity of a metal catalyst is a concern. nih.gov This reaction relies on the high ring strain of a cyclooctyne (B158145) to accelerate the cycloaddition with an azide, proceeding readily without the need for a copper catalyst. nih.gov The reaction of an aryl alkyne like this compound is not directly involved in SPAAC as the strained partner, but the principles of this reaction are crucial for understanding its bioorthogonal applications. In a typical SPAAC application, a biomolecule would be tagged with an azide, and the cyclooctyne would be part of the reporter molecule, or vice versa.

The driving force for SPAAC is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring. Density functional theory (DFT) calculations have shown that the energy required to distort the cyclooctyne into the transition-state geometry is significantly lower than for a linear alkyne, leading to a much faster reaction rate. nih.gov

The reactivity of SPAAC can be tuned by modifying the structure of the cyclooctyne. nih.gov For instance, the introduction of electron-withdrawing groups, such as fluorine atoms, on the cyclooctyne ring can increase the reaction rate. nih.gov Similarly, the electronic properties of the azide can influence the reaction kinetics. While it was initially thought that electron-rich azides were always preferred, recent studies have shown that for certain cyclooctynes, electron-poor aryl azides can lead to faster reaction rates through an inverse-electron-demand mechanism. nih.gov

SPAAC offers several advantages for bioconjugation:

Biocompatibility: The absence of a metal catalyst makes it highly suitable for use in living cells and organisms.

High Efficiency: The reaction is typically fast and proceeds with high yields under physiological conditions. nih.gov

Selectivity: The reaction is highly selective for the azide and cyclooctyne partners.

These features have made SPAAC a valuable tool for a wide range of biological studies, including the labeling and tracking of biomolecules in living cells and the synthesis of nanomaterial hybrids. nih.govrsc.org

| Feature | Description | Implication for Aryl Alkyne Chemistry |

| Mechanism | Cycloaddition driven by the release of ring strain in a cyclooctyne. nih.gov | Provides a copper-free method for conjugating molecules containing the triazole linkage. |

| Reactivity | Can be tuned by modifying the cyclooctyne structure and the electronic nature of the azide. nih.gov | Understanding these factors is key to designing efficient SPAAC-based labeling strategies. |

| Biocompatibility | No metal catalyst required, making it ideal for in vivo applications. | Allows for the study of biomolecules modified with aryl alkynes in their native environment. |

| Applications | Labeling biomolecules in living systems, synthesis of nanomaterial hybrids. nih.govrsc.org | Expands the toolkit for utilizing aryl alkynes in complex biological and material science contexts. |

Sonogashira Coupling Reactions with Halogenated Aromatics

The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, which typically employs a palladium catalyst and a copper(I) co-catalyst, is highly relevant to the derivatization of this compound. wikipedia.org By reacting this compound with various halogenated aromatic compounds, a diverse range of substituted diarylacetylenes can be synthesized, each bearing the versatile isothiocyanate functionality.

The reaction is generally carried out under mild conditions, often at room temperature and in the presence of a mild base, such as an amine, which also serves to neutralize the hydrogen halide byproduct. wikipedia.org The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) complex is followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the key copper(I) acetylide intermediate. wikipedia.org

Aryl iodides, bromides, chlorides, and even triflates can be used as coupling partners for the Sonogashira reaction. wikipedia.org This versatility allows for the introduction of a wide array of aromatic and heteroaromatic moieties onto the ethynyl group of this compound. The reaction generally tolerates a broad range of functional groups, making it suitable for the synthesis of complex molecules. organic-chemistry.org

Recent advancements in Sonogashira coupling have led to the development of copper-free protocols and the use of more efficient catalyst systems, further expanding the scope and applicability of this reaction. organic-chemistry.org These developments are particularly important for synthesizing molecules where copper sensitivity might be a concern.

| Component | Role in the Reaction | Examples |

| Terminal Alkyne | The nucleophilic partner. | This compound |

| Aryl/Vinyl Halide | The electrophilic partner. | Iodobenzene, bromobenzene, chlorobenzene, aryl triflates. wikipedia.org |

| Palladium Catalyst | Facilitates the cross-coupling. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd(NHC)] complexes. organic-chemistry.org |

| Copper(I) Co-catalyst | Forms the copper acetylide intermediate. | CuI |

| Base | Neutralizes the HX byproduct and can act as a solvent. | Triethylamine, diethylamine. wikipedia.org |

Multi-Component Reactions Involving Both Functional Groups

The presence of two distinct and reactive functional groups, the terminal alkyne and the isothiocyanate, on the same aromatic scaffold of this compound opens up exciting possibilities for the construction of complex molecular architectures through multi-component reactions (MCRs). MCRs are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials.

Tandem Cyclization and Cascade Reactions

The dual functionality of this compound makes it an ideal substrate for tandem or cascade reactions, where a single synthetic operation triggers a sequence of intramolecular and/or intermolecular transformations. For instance, the isothiocyanate group can readily react with nucleophiles such as amines or alcohols to form thioureas or thiocarbamates, respectively. If the nucleophile also contains a group that can react with the alkyne, a subsequent intramolecular cyclization can be envisioned.

While specific examples detailing tandem reactions with this compound are not prevalent in the searched literature, the principles of cascade reactions involving isocyanates (the oxygen analogs of isothiocyanates) provide a conceptual framework. Nitrogen-substituted isocyanates have been shown to participate in cascade reactions to rapidly assemble various five- and six-membered heterocycles. rsc.org A similar strategy could be applied to this compound, where an initial reaction at the isothiocyanate group could be followed by an intramolecular cyclization involving the ethynyl moiety, potentially triggered by a change in reaction conditions or the addition of a specific catalyst.

One-Pot Synthetic Transformations

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. organic-chemistry.orgorganic-chemistry.org The bifunctional nature of this compound is well-suited for such processes.

For example, a one-pot reaction could involve the sequential or concurrent reaction of both the alkyne and the isothiocyanate groups with different reagents. A possible scenario could be a Sonogashira coupling of the alkyne with an aryl halide, followed by the in-situ reaction of the isothiocyanate group with an amine to form a complex thiourea derivative.

The concept of one-pot MCRs has been successfully applied to the synthesis of complex heterocyclic systems. For instance, a four-component reaction involving 1,4-diazabicyclo[2.2.2]octane (DABCO), alkyl bromides, secondary amines, and phenylisothiocyanate has been developed to synthesize piperazine (B1678402) derivatives tethered to an isothiourea group. nih.gov Adapting such a strategy to this compound could lead to the formation of novel, highly functionalized molecules where the ethynyl group remains available for further transformations or imparts specific properties to the final product.

The synthesis of isothiocyanates themselves can often be achieved in a one-pot process from the corresponding amine, for example, by reaction with carbon disulfide followed by desulfurization. nih.gov This highlights the general amenability of isothiocyanate chemistry to one-pot procedures.

| Reaction Type | Description | Potential Application with this compound |

| Tandem/Cascade Reactions | A sequence of reactions where the product of one step is the substrate for the next. | Initial reaction at the isothiocyanate followed by intramolecular cyclization involving the alkyne. |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reaction vessel without isolating intermediates. organic-chemistry.orgorganic-chemistry.org | Sequential or concurrent derivatization of both the alkyne and isothiocyanate groups. |

| Multi-Component Reactions | Three or more reactants combine in a single operation to form a complex product. nih.gov | Use as a key building block in the synthesis of highly functionalized heterocyclic structures. |

Molecular Target Identification Methodologies

The biological activity of this compound, like other isothiocyanates (ITCs), is largely attributed to the electrophilic nature of its isothiocyanate (-N=C=S) functional group. This group readily reacts with nucleophiles within the cell, leading to the covalent modification of proteins and peptides, which can trigger a cascade of cellular events. nih.gov

A key mechanism implicated in the activity of this compound is the inhibition of histone deacetylases (HDACs). nih.gov HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to more compact chromatin and transcriptional repression. mdpi.comyoutube.com The inhibition of HDACs results in histone hyperacetylation, which relaxes chromatin structure and allows for the transcription of tumor suppressor genes. mdpi.comyoutube.com

In studies involving the synthetic isothiocyanate this compound (referred to as E-4IB), its treatment of leukemic HL60 cells was associated with the inhibition of histone deacetylase activity. nih.gov While many isothiocyanates are non-selective HDAC inhibitors, research continues to explore the specificity of various ITC compounds for the different classes and subtypes of HDACs. mdpi.comnih.govnih.gov The inhibition of HDACs is considered a significant factor in the anticancer activities of various isothiocyanates. nih.gov

The primary mechanism for the direct interaction of isothiocyanates with proteins is the covalent modification of specific amino acid residues. nih.gov The electrophilic carbon atom of the isothiocyanate group in this compound is a target for nucleophilic attack by functional groups on proteins, particularly the thiol groups of cysteine residues. nih.gov

This binding can alter the protein's structure and function, leading to downstream cellular effects. nih.gov Studies with other isothiocyanates have shown that this covalent binding can inhibit the function of various proteins, including metabolic enzymes and proteins involved in signal transduction. nih.gov The extent and rate of protein binding can differ between various isothiocyanates, influencing their biological potency and specificity. For instance, studies comparing phenethyl isothiocyanate (PEITC) and sulforaphane (B1684495) (SFN) showed that PEITC binds to proteins more extensively and persistently than SFN, which may account for differences in their cellular effects. nih.gov

Reactive Sulfur Species (RSS) are a group of molecules, including hydrogen sulfide (H₂S) and persulfides/polysulfides, that play roles in cellular signaling and redox homeostasis. nih.govnih.gov The isothiocyanate group of this compound is highly reactive toward nucleophilic sulfur-containing molecules. nih.gov

A crucial interaction occurs with glutathione (B108866) (GSH), a highly abundant intracellular thiol that plays a central role in cellular antioxidant defense. nih.gov Isothiocyanates readily conjugate with GSH. This reaction is considered a primary driver for the accumulation of ITCs within cells. nih.gov Depletion of cellular GSH has been shown to reduce the uptake of other isothiocyanates, indicating the importance of this interaction for their transport and subsequent binding to protein targets. nih.gov The reactivity of the isothiocyanate with thiols is a fundamental aspect of its bioactivity, initiating the processes that lead to broader cellular changes. mdpi.com

Cellular Pathway Elucidation in Research Models

In vitro studies using cancer cell lines have been instrumental in mapping the cellular pathways affected by this compound. This research has primarily focused on its influence on cell signaling cascades that govern cell proliferation, survival, and death.

The Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov Research on this compound (E-4IB) has demonstrated its ability to modulate these pathways. nih.gov

In synchronized leukemic HL60 cells, treatment with E-4IB led to the activation of the MAPK signaling pathways, specifically involving ERK1/2, c-Jun N-terminal kinase (JNK), and p38. nih.gov The study concluded that the activation of these MAPK pathways is coupled with the observed delay in cell cycle progression and the induction of apoptosis, suggesting these signaling events are responsible for the compound's anticancer activities. nih.gov The modulation of MAPK signaling is a known mechanism for various therapeutic agents, and its activation can have different outcomes depending on the cellular context and the specific stimulus. nih.gov

This compound has been shown to exert significant effects on cell cycle progression and the induction of apoptosis, or programmed cell death, in cancer cell models. nih.gov

In studies using leukemic HL60 cells, E-4IB treatment caused a delay in the transition through the cell cycle. nih.gov While a lower concentration (5 µM) allowed most cells to eventually progress to the G2/M phase, higher concentrations resulted in an S-phase arrest. nih.gov This cell cycle disruption was accompanied by an increase in the expression of the cell cycle regulatory protein p21 and phosphorylation of the CDC25C phosphatase. nih.gov

Furthermore, E-4IB was found to be a potent inducer of apoptosis. nih.gov Treatment led to a time- and concentration-dependent decrease in the mitochondrial membrane potential, a key event in the apoptotic cascade. nih.gov Flow cytometry analysis revealed a significant increase in the population of apoptotic cells following treatment. nih.gov The induction of apoptosis was further confirmed by the proteolytic cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of this process. nih.gov

Table 1: Effect of this compound (E-4IB) on Apoptosis in HL60 Cells This table summarizes the findings on apoptosis induction from a study on HL60 cells treated with E-4IB for 24 hours. nih.gov

| Concentration of E-4IB | Effect on Apoptotic Cell Population | Effect on Mitochondrial Membrane Potential (MMP) |

| Increasing Concentrations | Significant increase in apoptotic cells (up to 18%) | Concentration-dependent decrease in MMP (over 40% reduction) |

| Increasing Concentrations | Increase in apoptotic/necrotic cells (up to 52%) | Coincides with the appearance of apoptotic cells |

Subcellular Localization and Delivery Mechanisms for Bioactive Species (e.g., Hydrogen Sulfide Donors)

The strategic design of this compound, featuring a terminal alkyne and a reactive isothiocyanate group, positions it as a versatile scaffold for the targeted delivery of therapeutic agents. A primary application of this compound is in the development of organelle-specific hydrogen sulfide (H₂S) donors. H₂S is an endogenous gaseous signaling molecule involved in regulating organelle function and stress, including mitochondrial biogenesis, oxidative stress, and endoplasmic reticulum (ER) stress. mdpi.com

The ethynyl group of this compound serves as a chemical handle for covalent modification via copper-catalyzed azide-alkyne cycloaddition, a form of "click chemistry." This allows for the attachment of various organelle-targeting moieties, enabling the precise delivery of the H₂S-donating core to specific subcellular compartments. mdpi.com The isothiocyanate group is a key component of the carbonyl sulfide (COS)-based H₂S donor system. In the presence of cellular esterases and carbonic anhydrase, the donor molecule releases COS, which is then rapidly converted to H₂S. mdpi.com

Researchers have synthesized a library of targeted H₂S donors by appending specific directing groups to the this compound backbone. This approach has been used to achieve localization of H₂S delivery to the mitochondria, lysosomes, ER, and Golgi apparatus, which has been confirmed through live-cell fluorescent imaging with targeted H₂S-responsive probes. nih.gov For instance, a triphenylphosphonium cation can be attached to target the mitochondria, while a morpholine (B109124) group directs the molecule to the lysosome. mdpi.com Similarly, a p-toluenesulfonamide (B41071) group facilitates targeting of the ER, and a phenylsulfonamide group targets the Golgi apparatus. mdpi.com

The ability to direct H₂S release to specific organelles is crucial, as it mimics the natural enzymatic localization of H₂S production and helps to minimize off-target effects. mdpi.comnih.gov Studies with non-targeted donor molecules have shown that higher concentrations are often required to elicit physiological effects, underscoring the importance of targeted delivery. nih.gov

Below is an interactive data table summarizing the subcellular targeting of H₂S donors derived from this compound.

| Targeting Moiety | Target Organelle | Linkage Chemistry |

| Triphenylphosphonium | Mitochondria | Copper-Catalyzed Azide-Alkyne Cycloaddition |

| Morpholine | Lysosome | Copper-Catalyzed Azide-Alkyne Cycloaddition |

| p-Toluenesulfonamide | Endoplasmic Reticulum | Copper-Catalyzed Azide-Alkyne Cycloaddition |

| Phenylsulfonamide | Golgi Apparatus | Copper-Catalyzed Azide-Alkyne Cycloaddition |

Investigation of Effects on Cellular Metabolism (e.g., Glucose, Glutamine)

While specific studies on the direct effects of this compound on glucose and glutamine metabolism are not extensively detailed in current literature, the broader class of isothiocyanates (ITCs) has been shown to influence cellular energy metabolism, particularly in cancer cells. Many ITCs are recognized for their cancer-preventative properties, which are partly attributed to their ability to modulate various cellular pathways, including metabolism. mdpi.com

General findings on ITCs indicate that they can suppress cancer cell proliferation by inhibiting glycolysis. mdpi.com This suggests that aryl isothiocyanates, such as this compound, may possess similar capabilities to interfere with the metabolic processes that fuel rapidly dividing cells. The anti-cancer effects of ITCs are often linked to their ability to induce cell cycle arrest and apoptosis, processes that are intrinsically connected to cellular metabolism. nih.gov

The H₂S released from donors constructed from this compound can also influence cellular bioenergetics. H₂S is known to regulate mitochondrial function, which is the hub of cellular respiration and energy production. mdpi.com By delivering H₂S directly to the mitochondria, these donors can impact processes like oxidative phosphorylation. However, further research is required to specifically elucidate the metabolic consequences of this compound and its derivatives on glucose and glutamine utilization.

Structure-Activity Relationship (SAR) Studies in Mechanistic Biology

The utility of this compound in mechanistic biology is heavily reliant on its distinct structure-activity relationship (SAR). The specific arrangement of its functional groups allows for systematic modifications that directly impact its biological interactions and activity.

Impact of Structural Modifications on Molecular Interactions

The core structure of this compound is designed for modularity. The primary structural modification involves the attachment of different chemical groups to the ethynyl terminus. As discussed in section 4.2.3, the addition of organelle-directing moieties fundamentally alters the molecule's molecular interactions, dictating its subcellular destination. mdpi.comnih.gov

This targeted approach transforms a broadly acting compound into a precision tool. The interaction of the modified compound is no longer random but is instead biased towards the molecular components of the targeted organelle. For example, the triphenylphosphonium-modified derivative will preferentially interact with the negatively charged mitochondrial membrane, leading to its accumulation within this organelle. mdpi.com This precise localization enhances the efficiency of the H₂S release at the desired site, thereby amplifying its biological effect where it is needed most. nih.gov

The triazole linkage formed through the "click" reaction is noteworthy for its high stability, being more resistant to cleavage than the ester linkages found in some other H₂S donors. mdpi.com This robust connection ensures that the targeting group remains attached to the donor core until it reaches its destination, a critical factor for successful targeted delivery.

Correlation of Functional Group Position with Biological Activity

The specific placement of the ethynyl and isothiocyanate functional groups on the benzene (B151609) ring is critical to the compound's biological activity as a platform for H₂S delivery. The para-substitution pattern (positions 1 and 4) is key to its function.

The isothiocyanate group at position 1 is the precursor to the H₂S-releasing agent, COS. Its reactivity is modulated by the electronic properties of the aromatic ring. The ethynyl group at position 4 serves as a non-invasive, bioorthogonal handle for chemical conjugation. mdpi.com Its placement distal to the isothiocyanate group ensures that the "click" reaction used for attaching targeting moieties does not interfere with the H₂S-donating functionality.

This spatial separation of the reactive center (isothiocyanate) and the conjugation site (ethynyl group) is a deliberate design feature that allows for a two-pronged approach: one part of the molecule is responsible for the biological action (H₂S release), while the other dictates the location of this action. This clear division of labor within the molecular structure is a prime example of how the correlation of functional group position with biological activity is exploited in the design of sophisticated molecular probes and potential therapeutic agents.

Applications of 1 Ethynyl 4 Isothiocyanatobenzene in Chemical Biology and Advanced Research

Development of Chemical Probes for Biomolecule Labeling

Chemical probes are essential for elucidating the complex functions of biomolecules within their native cellular environment. 1-Ethynyl-4-isothiocyanatobenzene serves as an excellent foundation for creating such probes, enabling the tagging and analysis of proteins and other biological targets. Alkynyl-functionalized ITC probes, like this compound, largely preserve the biological activities of their parent ITC compounds, allowing them to act as functional probes for profiling target proteins. nih.gov

| Functional Group | Role in Chemical Probe Design |

| Isothiocyanate (-N=C=S) | Covalently binds to nucleophilic residues (e.g., cysteine, lysine) on target proteins, acting as a "warhead" for stable labeling. |

| Ethynyl (B1212043) (-C≡CH) | Functions as a bioorthogonal "handle" for subsequent modification via click chemistry (e.g., CuAAC) with azide-tagged reporter molecules. |

The structure of this compound is ideally suited for the development of fluorescent probes for biomolecule imaging and analysis. The design strategy involves a two-step process. First, the isothiocyanate group covalently labels target proteins within live cells or cell lysates. nih.gov Following this labeling event, the bioorthogonal ethynyl handle is exposed for reaction.

In the second step, an azide-functionalized fluorophore (e.g., azido-rhodamine) is introduced. nih.gov This reporter molecule selectively and efficiently "clicks" onto the ethynyl group of the probe-protein conjugate via CuAAC. nih.gov This method allows for the visualization of labeled proteins, for instance, through in-gel fluorescence analysis. nih.gov Studies using analogs like benzyl (B1604629) isothiocyanate-alkyne (BITC-yne) and phenethyl isothiocyanate-alkyne (PEITC-yne) have demonstrated that a range of proteins can be labeled and visualized using this approach, with labeling efficiency dependent on probe concentration and incubation time. nih.gov

The ethynyl group on this compound makes it a valuable precursor for synthesizing radiochemical probes for non-invasive imaging techniques like Positron Emission Tomography (PET). nih.gov PET requires probes labeled with positron-emitting radionuclides to visualize and quantify biological processes in vivo.

The terminal alkyne is a key functional group for the efficient incorporation of radionuclides. The most common strategy for ¹⁸F-labeling involves the preparation of an ¹⁸F-containing azide (B81097) synthon (e.g., ¹⁸F-fluoroethyl azide). This radiolabeled azide can then be rapidly and efficiently conjugated to the alkyne handle of this compound via the CuAAC reaction. This modular approach is highly advantageous in radiochemistry, where reaction times must be short due to the short half-lives of radionuclides like ¹⁸F (approximately 110 minutes). This method allows for the creation of PET probes that can track the distribution and target engagement of isothiocyanate-based compounds in real-time within a living organism.

Enzyme-mediated approaches offer a high degree of specificity for radiolabeling complex biomolecules like antibodies. nih.govnih.gov While not a direct labeling of this compound itself, this compound can be a critical component in such systems. In a representative strategy, an enzyme is used to install an azide-modified sugar onto a specific site on a target antibody, a process known as glycoengineering. nih.govnih.gov Subsequently, a radiolabeled probe containing a terminal alkyne (or a strained alkyne for catalyst-free click chemistry) can be directed to this enzymatically-installed azide. nih.govnih.gov A derivative of this compound could be conjugated to a chelator for a radiometal, and this entire construct would then be "clicked" onto the azide-modified antibody, creating a precisely labeled radioimmunoconjugate. nih.govnih.gov

A primary application of this compound is in affinity-based protein profiling (ABPP), a powerful proteomics strategy to identify the cellular targets of a bioactive compound. The probe's dual functionality is central to this technique. nih.gov Alkynyl-functionalized ITC probes have been shown to covalently label the target proteins of ITCs in living cells. nih.gov

The workflow for using this compound in proteomics research is as follows:

Labeling: Live cells or a complex protein lysate are incubated with the probe. The isothiocyanate group covalently reacts with its protein targets.

Conjugation: The lysate is then treated with an azide-functionalized affinity tag, most commonly azide-biotin, in the presence of a copper(I) catalyst. The biotin (B1667282) tag is "clicked" onto the ethynyl handle of the probe-protein conjugate. nih.gov

Enrichment: The biotinylated proteins are captured and isolated from the complex mixture using streptavidin-coated beads.

Identification: After washing away non-specifically bound proteins, the captured proteins are eluted and identified using tandem mass spectrometry.

This approach enables the unbiased identification of the specific proteins that interact with the isothiocyanate, providing crucial insights into its mechanism of action. nih.gov

| Step | Description | Key Reagent(s) |

| 1. Target Labeling | Incubation of live cells or lysate with the probe to allow covalent modification of target proteins. | This compound |

| 2. Affinity Tag Conjugation | Bioorthogonal "click" reaction to attach an affinity tag to the probe-protein conjugate. | Azide-Biotin, Copper(I) Catalyst |

| 3. Protein Enrichment | Isolation of biotin-tagged proteins from the proteome. | Streptavidin-coated beads |

| 4. Target Identification | Analysis of enriched proteins to identify specific targets. | Mass Spectrometry |

Radiochemical Probe Synthesis for Positron Emission Tomography (PET) Research

Scaffold for Novel Chemical Entities in Drug Discovery Research

In medicinal chemistry, a "scaffold" is a core chemical structure that serves as a starting point for the synthesis of new drug candidates. nih.govnih.gov this compound represents a valuable scaffold for drug discovery research. The isothiocyanate moiety is a well-established pharmacophore present in numerous naturally occurring compounds with anti-cancer and other biological activities. nih.gov

The this compound scaffold offers several advantages for medicinal chemists:

Proven Bioactivity: The isothiocyanate group provides a strong starting point for designing compounds with a high likelihood of biological activity.

Structural Rigidity: The phenyl ring provides a rigid core, which helps in defining the spatial orientation of the key functional groups for molecular recognition by a target.

Versatile Modification Handle: The terminal alkyne is not only useful for probes but is also a highly versatile functional group in synthetic organic chemistry. It can be used in a variety of powerful carbon-carbon bond-forming reactions (e.g., Sonogashira coupling) to systematically build a library of more complex molecules. This allows for extensive exploration of the structure-activity relationship (SAR), where chemists can modify the "alkyne end" of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

By using this scaffold, researchers can generate a diverse set of novel chemical entities for screening against various diseases, leveraging the known reactivity of the isothiocyanate and the synthetic versatility of the ethynyl group.

Combinatorial Library Generation using Click Chemistry

The generation of combinatorial libraries is a cornerstone of modern drug discovery and chemical biology, enabling the rapid synthesis and screening of thousands of compounds. The terminal alkyne group of this compound makes it an ideal scaffold for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of a "click" reaction. nih.gov This reaction allows for the efficient and specific coupling of the ethynyl-containing core to a wide array of azide-functionalized building blocks. enamine.net

The general scheme for generating a combinatorial library using this compound would involve:

Initial Conjugation: The isothiocyanate group is first reacted with a diverse set of amine-containing molecules. This could include amino acids, peptides, or other small molecules, each introducing a unique element of variability.

Click Reaction: The resulting alkyne-functionalized intermediates are then subjected to a CuAAC reaction with a library of azide-containing compounds. enamine.net This step introduces a second point of diversity, leading to a large and complex library of molecules.

This dual-functionalization approach allows for the creation of libraries with significant molecular diversity, which can then be screened for a variety of biological activities.

| Reaction Step | Functional Group | Reactant Class | Bond Formed | Key Advantage |

| 1. Conjugation | Isothiocyanate | Primary Amines (R-NH2) | Thiourea (B124793) | Covalent and stable linkage to a diverse set of starting materials. |

| 2. Click Chemistry | Terminal Alkyne | Azides (R-N3) | 1,2,3-Triazole | High efficiency, specificity, and biocompatibility of the reaction. nih.gov |

Design of Ligands for Protein Modulators

The development of specific ligands that can modulate protein function is a key objective in pharmacology and chemical biology. The isothiocyanate group of this compound is a powerful tool for this purpose, as it can form a covalent bond with the amine groups of lysine (B10760008) residues or the N-terminus of a protein. This irreversible binding can lead to potent and long-lasting modulation of protein activity.

The ethynyl group provides a secondary point of modification. Once the ligand is covalently attached to the protein of interest, the alkyne can be used to "click" on other molecules, such as fluorescent dyes for imaging, affinity tags for purification, or other small molecules to probe the protein's local environment. This modular approach allows for the design of sophisticated protein modulators with multiple functionalities.

Synthesis of Targeted Small Molecule Donors (e.g., H₂S donors)

Hydrogen sulfide (B99878) (H₂S) is now recognized as an important gasotransmitter with a wide range of physiological roles, and the development of targeted H₂S donors is a promising therapeutic strategy. researchgate.net While there is no direct evidence in the reviewed literature of this compound being used as an H₂S donor itself, its bifunctional nature makes it a candidate for the synthesis of targeted H₂S-releasing molecules.

A hypothetical strategy could involve:

Attachment of an H₂S-donating moiety: A molecule known to release H₂S, such as an anethole (B165797) dithiolethione (ADT-OH) derivative, could be chemically linked to the aromatic ring of this compound. nih.gov

Targeting: The isothiocyanate group could then be used to conjugate the entire construct to a biomolecule, such as an antibody or a peptide, that specifically recognizes a particular cell type or tissue. This would allow for the targeted delivery of the H₂S donor, increasing its efficacy and reducing off-target effects. nih.govnih.govresearchgate.net The ethynyl group could be used for imaging or other analytical purposes.

Bioconjugation Strategies for Advanced Materials and Surfaces

The ability to attach biomolecules to solid supports is fundamental to many modern technologies, including biosensors, microarrays, and biocompatible materials. The dual reactivity of this compound offers a versatile platform for these applications.

Surface Functionalization for Biosensor Development

The development of highly sensitive and specific biosensors is a major goal in diagnostics and environmental monitoring. rsc.org The functionalization of sensor surfaces with biorecognition elements, such as antibodies or enzymes, is a critical step in their fabrication. rsc.org this compound can be used to create a versatile surface for biosensor applications.

A possible strategy involves:

Surface Attachment: The ethynyl group can be attached to a suitably modified sensor surface (e.g., an azide-functionalized surface) via a click reaction.

Biomolecule Immobilization: The exposed isothiocyanate groups on the surface can then be used to covalently immobilize proteins or other amine-containing biomolecules. researchgate.netrsc.orgmdpi.com This oriented immobilization can improve the sensitivity and performance of the biosensor. mdpi.com

| Surface Material | Surface Modification | Attachment Chemistry | Immobilized Biomolecule |

| Gold | Azide-terminated self-assembled monolayer | CuAAC | Antibodies, Enzymes |

| Glass/Silicon | Silanization with an azide-containing silane | CuAAC | DNA, Peptides |

| Polymer | Functionalization with azide groups | CuAAC | Proteins, Cells |

Immobilization of Biomolecules onto Research Platforms

The immobilization of proteins, peptides, and nucleic acids onto solid supports is essential for a wide range of research applications, from proteomics to genomics. researchgate.netresearchgate.net The use of this compound can provide a stable and specific method for this immobilization. For instance, a protein can be first reacted with the isothiocyanate group in solution, and the resulting alkyne-labeled protein can then be "clicked" onto an azide-functionalized surface. This approach allows for precise control over the orientation of the immobilized biomolecule, which can be crucial for maintaining its biological activity. rsc.orgmdpi.com

Preparation of Bifunctional Chelating Agents for Research Imaging

Bifunctional chelating agents are essential components in the development of radiopharmaceuticals for medical imaging and therapy. nih.gov These molecules consist of a chelating moiety that binds a radioactive metal ion and a reactive group that conjugates to a targeting biomolecule, such as an antibody. iaea.orgrsc.orgnih.gov

While the direct synthesis of a bifunctional chelator from this compound is not detailed in the available literature, its structure is analogous to other isothiocyanate-containing linkers used for this purpose. For example, p-isothiocyanatobenzyl-DOTA is a commonly used bifunctional chelator. rsc.org

A plausible synthetic route for a novel bifunctional chelator using this compound could involve:

Computational Chemistry and Advanced Spectroscopic Characterization in Research

Computational Modeling and Simulation Studies

Computational modeling and simulation offer a powerful lens through which to examine the behavior of 1-ethynyl-4-isothiocyanatobenzene. These theoretical approaches can predict and explain various chemical and physical properties, guiding further experimental research.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. For a molecule like this compound, DFT calculations can provide valuable insights into its geometry, electronic properties, and reactivity. chemrxiv.org

The electronic properties of the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be calculated. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov In related molecules, the HOMO is often distributed over the π-system of the benzene (B151609) ring and the electron-donating groups, while the LUMO is localized on the electron-accepting moieties. mdpi.com For this compound, the ethynyl (B1212043) and isothiocyanate groups will significantly influence the energy and distribution of these frontier orbitals.

Furthermore, DFT can be used to calculate various reactivity descriptors, such as the chemical potential, hardness, and electrophilicity index, which help in predicting how the molecule will interact with other chemical species. mdpi.commdpi.com The molecular electrostatic potential (MEP) map can also be generated to identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. nih.gov

A hypothetical table of DFT-calculated parameters for this compound is presented below, based on typical values for similar organic molecules.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Electrophilicity Index (ω) | 2.9 eV | Quantifies the electrophilic character of the molecule. |

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While no specific MD simulations for this compound have been reported, this technique could be instrumental in understanding its reaction pathways. For instance, MD simulations could model the reaction of the isothiocyanate group with a nucleophile, providing a detailed, time-resolved picture of the bond-forming and bond-breaking processes. This would allow researchers to visualize the transition states and intermediates, offering a deeper understanding of the reaction mechanism than can be obtained from static calculations alone.

The study of non-covalent interactions is crucial for understanding how molecules recognize and bind to each other. For this compound, computational methods can predict its interactions with other molecules, such as solvents, reagents, or biological macromolecules.

Similar to studies on other isothiocyanatobenzene derivatives, computational models can be used to investigate the formation of dimers and larger aggregates of this compound. nih.govresearchgate.net These calculations can determine the most stable dimer configurations and the nature of the intermolecular forces involved, such as van der Waals forces and dipole-dipole interactions. For instance, a "head-to-head" configuration, where the isothiocyanate groups of two molecules interact, might be found to be particularly stable. nih.govresearchgate.net

Furthermore, if this compound were to be investigated for its potential as a ligand for a protein or other receptor, computational docking studies could predict its binding mode and affinity. These studies are essential in drug discovery and materials science for screening potential candidates and optimizing their binding properties.

Advanced Spectroscopic Characterization for Mechanistic Insights

Advanced spectroscopic techniques are indispensable for the detailed structural characterization of this compound and for gaining insights into its reaction mechanisms.